molecular formula C28H33NO4S B071713 Propionic Acid (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester CAS No. 187324-66-9

Propionic Acid (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester

Cat. No.: B071713
CAS No.: 187324-66-9
M. Wt: 479.6 g/mol
InChI Key: WNCDSLPLRUHTTL-HOFKKMOUSA-N
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Description

Propionic Acid (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester is a useful research compound. Its molecular formula is C28H33NO4S and its molecular weight is 479.6 g/mol. The purity is usually 95%.
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Biological Activity

Propionic Acid (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester, commonly referred to as the Masamune reagent, is a chiral auxiliary widely utilized in asymmetric synthesis. This compound is significant in organic chemistry due to its ability to facilitate anti-selective aldol reactions, which are crucial for forming carbon-carbon bonds with high stereochemical control. The unique structure of this ester derivative contributes to its biological activity, influencing various biochemical pathways.

  • Molecular Formula : C28H33NO4S
  • Molecular Weight : 479.64 g/mol
  • Melting Point : 149 °C
  • CAS Number : 187324-66-9
  • Appearance : White crystalline solid

The biological activity of this compound can be attributed to its structural features:

  • Chiral Center : The (1R,2S) configuration allows for specific interactions with biological targets, enhancing selectivity in reactions.
  • Mesitylenesulfonyl Group : This group increases the electrophilicity of the nitrogen atom, making it more reactive towards nucleophiles.
  • Propionic Acid Moiety : The presence of the propionic acid part contributes to the compound's solubility and interaction with biological membranes.

Enzyme Inhibition

The compound's ability to act as a chiral auxiliary in asymmetric synthesis implies potential interactions with enzymes involved in metabolic pathways. The mesitylenesulfonyl group may enable selective binding to enzyme active sites, which could lead to inhibition or modulation of enzymatic activities.

Case Studies

A notable case study involved the synthesis of related β-amino acids using similar structural frameworks. These compounds demonstrated varying degrees of biological activity, including growth promotion in plants and antimicrobial properties . Although direct studies on this compound are scarce, the trends observed in related compounds provide insights into its potential biological roles.

Research Findings

Study Findings
Compounds with similar structures exhibit antimicrobial properties and promote plant growth.
The compound acts as a reagent for anti-selective asymmetric aldol reactions, highlighting its utility in organic synthesis.
Structural analysis indicates potential enzyme interaction due to the mesitylenesulfonyl group.

Properties

IUPAC Name

[(1R,2S)-2-[benzyl-(2,4,6-trimethylphenyl)sulfonylamino]-1-phenylpropyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33NO4S/c1-6-26(30)33-27(25-15-11-8-12-16-25)23(5)29(19-24-13-9-7-10-14-24)34(31,32)28-21(3)17-20(2)18-22(28)4/h7-18,23,27H,6,19H2,1-5H3/t23-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCDSLPLRUHTTL-HOFKKMOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C1=CC=CC=C1)C(C)N(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H](C1=CC=CC=C1)[C@H](C)N(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458200
Record name (1R,2S)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187324-66-9
Record name (1R,2S)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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